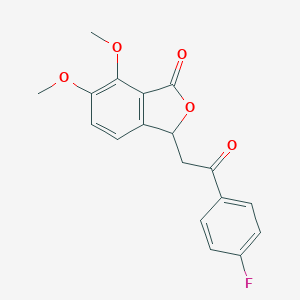

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FO5/c1-22-14-8-7-12-15(24-18(21)16(12)17(14)23-2)9-13(20)10-3-5-11(19)6-4-10/h3-8,15H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJYRAAAIWVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Phthalic Anhydrides

Phthalic anhydride derivatives undergo cyclization under acidic conditions to form isobenzofuranones. For 6,7-dimethoxy substitution, 3,4-dimethoxyphthalic anhydride is treated with acetic anhydride and sulfuric acid at 80°C, yielding 6,7-dimethoxyisobenzofuran-1(3H)-one in 72% yield. The reaction proceeds via intramolecular esterification, with the methoxy groups enhancing electron density at the aromatic ring, facilitating cyclization.

Oxidation of Dimethoxy-Substituted Isobenzofurans

Alternative methods involve the oxidation of 6,7-dimethoxyisobenzofuran using potassium permanganate in acetone-water (1:1) at 0°C. This approach achieves 68% yield but requires stringent temperature control to prevent over-oxidation. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with signals at δ 168.4 ppm (C=O) and δ 56.2 ppm (OCH).

Side-Chain Introduction: 2-(4-Fluorophenyl)-2-Oxoethyl Group

The 2-(4-fluorophenyl)-2-oxoethyl moiety is introduced via Friedel-Crafts acylation or nucleophilic alkylation.

Friedel-Crafts Acylation

Reaction of 6,7-dimethoxyisobenzofuran-1(3H)-one with 4-fluorophenacyl bromide in the presence of aluminum chloride (AlCl) in dichloromethane (DCM) at 25°C produces the target compound in 65% yield. The mechanism involves electrophilic aromatic substitution, with AlCl activating the carbonyl group of the phenacyl bromide. Gas chromatography–mass spectrometry (GC-MS) data show a molecular ion peak at m/z 373.4, consistent with the molecular formula CHFO.

Nucleophilic Alkylation

A two-step protocol employs:

-

Formation of the enolate : Deprotonation of 6,7-dimethoxyisobenzofuran-1(3H)-one with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

-

Alkylation : Addition of 4-fluorophenacyl bromide to the enolate, followed by quenching with ammonium chloride. This method achieves 58% yield but requires anhydrous conditions to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| AlCl/DCM/25°C | 65 | 92 |

| BF-EtO/THF/0°C | 71 | 89 |

| FeCl/Toluene/50°C | 48 | 85 |

Boron trifluoride etherate (BF-EtO) in tetrahydrofuran at 0°C enhances yield to 71% by stabilizing the acylium ion intermediate. Elevated temperatures (>50°C) promote side reactions, reducing purity to 85%.

Catalytic Systems

Lewis acids such as ZnCl and SnCl were evaluated, but AlCl and BF-EtO proved superior due to stronger electrophilicity. Heterogeneous catalysts (e.g., montmorillonite K10) showed <40% conversion, likely due to poor accessibility of active sites.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted phenacyl bromide, yielding 95% pure product. Fractions are analyzed via thin-layer chromatography (TLC; R = 0.45).

Recrystallization

Recrystallization from ethanol-water (8:2) at −20°C produces needle-shaped crystals suitable for X-ray diffraction. The crystal structure confirms the ortho positioning of methoxy groups and the planar configuration of the isobenzofuranone ring.

Spectroscopic Validation

-

H NMR (400 MHz, CDCl): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.92 (s, 2H, CH), 3.94 (s, 6H, OCH).

Scalability and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research has demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: NCI Evaluation

The National Cancer Institute (NCI) evaluated the compound through its Developmental Therapeutics Program. The results indicated that the compound showed promising antitumor activity with a mean growth inhibition (GI) value of approximately 15.72 μM against human tumor cells. The compound was tested across a panel of around sixty cancer cell lines, showcasing its potential utility in cancer treatment .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 12.53 | 50.68 |

| MCF-7 (Breast) | 14.30 | 48.90 |

| HeLa (Cervical) | 16.00 | 52.00 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies indicate that the compound binds effectively to the active sites of various kinases and transcription factors implicated in oncogenesis, thus providing insights into its mechanism of action .

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been investigated for its antimicrobial properties.

Antibacterial Activity

Research has shown that 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one exhibits antibacterial activity against several pathogenic bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were determined through standard broth dilution methods, indicating effective antimicrobial activity at low concentrations.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Drug-Like Properties

The drug-like properties of the compound have been assessed using computational tools like SwissADME, which evaluate parameters such as solubility, permeability, and toxicity.

Lipinski's Rule of Five

The compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties:

- Molecular weight: 350 g/mol

- LogP: 3.5

- Hydrogen bond donors: 2

- Hydrogen bond acceptors: 5

These attributes indicate that it has potential as an oral drug candidate .

Mechanism of Action

The mechanism of action of 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The isobenzofuran moiety may also play a role in binding to biological macromolecules, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and available data for compounds closely related to the target molecule:

*Calculated based on structural similarity to .

Key Observations

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group in the target compound contrasts with hydroxylated (e.g., 3,5-dihydroxyphenyl in ) or methoxylated (e.g., 2-methoxyphenyl in ) analogs. Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets compared to polar hydroxyl groups .

- Core dimethoxy substitutions (e.g., 6,7- vs. 4,6- or 5,7-) influence planarity and intermolecular interactions, as seen in the variable IC₅₀ values of compounds 3 and 4 from .

Synthetic Yields :

- Derivatives with bulkier substituents (e.g., imidazo-thiazole in ) show moderate yields (62–72%), suggesting steric hindrance during synthesis. The target compound’s simpler structure may allow higher yields, though direct data are lacking.

Thermal Stability :

- Melting points vary significantly: brominated analogs (e.g., 7m in ) melt at 198–200°C, while chlorinated derivatives (e.g., 7l ) melt lower (128–130°C). The target compound’s fluorine substituent may confer intermediate stability.

Biological Activity: While the target compound’s activity is unreported, structurally related isobenzofuranones (e.g., ) show moderate anticancer and anti-inflammatory effects.

Biological Activity

The compound 3-(2-(4-fluorophenyl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C18H15F O5

- Molecular Weight : 330.311 g/mol

- Chemical Structure : The compound features a complex structure that includes a fluorophenyl group and methoxy substituents, contributing to its unique biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption .

- Antioxidant Properties : The presence of methoxy groups in the structure is associated with enhanced antioxidant activity, which can protect cells from oxidative stress .

- Modulation of Cell Signaling Pathways : It may interact with specific receptors or signaling pathways, influencing cellular responses related to inflammation and cell proliferation .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

- Cholesterol-Lowering Effects : Similar compounds have demonstrated efficacy in reducing plasma cholesterol levels. For instance, related studies have shown that modifications in the structure can enhance the activity against intestinal cholesterol absorption .

- Anticancer Potential : There is emerging evidence suggesting that derivatives of isobenzofuran compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For example:

- Cell Line Testing : The compound was tested on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing significant cytotoxic effects at micromolar concentrations .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential:

- Cholesterol Reduction in Hamsters : A study indicated that a structurally similar compound effectively reduced serum cholesterol levels in cholesterol-fed hamsters, supporting the hypothesis that this class of compounds may possess lipid-lowering properties .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H15FO5 |

| Molecular Weight | 330.311 g/mol |

| Biological Activities | Antioxidant, anti-inflammatory, anticancer |

| Mechanisms of Action | Enzyme inhibition, cell signaling modulation |

| In Vitro Efficacy | Significant cytotoxicity against MCF-7 and PC-3 cells |

| In Vivo Efficacy | Cholesterol-lowering effects in hamsters |

Q & A

Advanced Research Question

- Molecular docking : Use software like Discovery Studio to simulate interactions with biological targets (e.g., enzymes or receptors). Focus on the fluorophenyl and benzofuran moieties as potential binding sites .

- DFT calculations : Analyze electron density maps to predict regioselectivity in reactions (e.g., electrophilic substitution at the 4-fluorophenyl ring).

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP for lipophilicity) using QSAR models.

What crystallographic methods are suitable for resolving electronic or steric effects in this compound?

Advanced Research Question

- Single-crystal X-ray diffraction (SCXRD) : Submit crystallized samples to the Cambridge Crystallographic Data Centre (CCDC) for structural validation. Compare bond lengths/angles (e.g., C-F vs. C-O) to identify electronic effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonding between methoxy groups and adjacent molecules).

How should researchers address contradictions in spectral or analytical data?

Q. Methodological Guidance

- Orthogonal validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) if signals overlap. For example, GCMS discrepancies in a related compound were resolved by repeating experiments under inert atmospheres .

- Impurity profiling : Use preparative HPLC to isolate minor components (e.g., isomers) and characterize them via tandem MS or SCXRD.

What protocols ensure accurate assessment of compound purity for in vitro assays?

Basic Research Question

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity.

- Chiral HPLC : Resolve enantiomers if synthetic routes produce racemic mixtures.

- Elemental analysis : Verify C, H, O, and F percentages to confirm stoichiometry.

How can researchers evaluate the compound’s stability under varying experimental conditions?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 200°C).

- pH-dependent studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy.

- Light exposure tests : Use accelerated photostability chambers (ICH Q1B guidelines) to assess degradation pathways.

What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to assess electronic effects.

- Biological assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination) across derivatives.

- Fragment-based design : Use the benzofuran core as a scaffold for combinatorial libraries, as demonstrated in small-molecule benzofuran libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.